Bis-maleimidomethyl ether

Protein Crosslinking Hemoglobin Modification Spacer Arm Length

Flexible crosslinkers introduce conformational heterogeneity, compromising protein crystallization and functional studies. BMME solves this with its short oxydimethylene spacer, enabling precise sulfhydryl-to-sulfhydryl crosslinking at defined distances. - Validated for intra-chain hemoglobin crosslinking (β93 Cys-β97 His); quantitatively abolishes cooperativity (N'=8±3). - Enabled 2.25 Å crystallization of a crosslinked azurin dimer. - ≥98% purity ensures reproducible conjugation stoichiometry. Supplied as a white to off-white solid; stock maintained for immediate global dispatch.

Molecular Formula C10H8N2O5
Molecular Weight 236.18 g/mol
CAS No. 15209-14-0
Cat. No. B014173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-maleimidomethyl ether
CAS15209-14-0
Synonyms1,1’-[Oxybis(methylene)]bis-1H-pyrrole-2,5-dione;  BMME;  N,N’-(Oxydimethylene)bismaleimide;  α,α’-(Bismaleimido)dimethyl Ether; 
Molecular FormulaC10H8N2O5
Molecular Weight236.18 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)COCN2C(=O)C=CC2=O
InChIInChI=1S/C10H8N2O5/c13-7-1-2-8(14)11(7)5-17-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2
InChIKeyUTRLJOWPWILGSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BMME: Key Features & Crosslinker Profile


Bis-maleimidomethyl ether (BMME, CAS 15209-14-0) is a homobifunctional crosslinking reagent characterized by its short, central oxydimethylene bridge linking two maleimide reactive groups . This structure confers a molecular weight of 236.18 g/mol and makes it a member of the bismaleimide class, which is widely used in bioconjugation and polymer chemistry for the formation of stable, covalent thioether bonds with sulfhydryl (-SH) groups [1]. BMME is a solid at room temperature with a melting point of 129-130 °C .

BMME Crosslinking Specificity Over Analogs


In protein and polymer science, substituting one crosslinker for another is rarely a trivial change; it fundamentally alters the experimental outcome. The unique combination of a short, flexible oxydimethylene linker with two maleimide groups in Bis-maleimidomethyl ether dictates not only the distance and orientation between conjugated molecules but also impacts reaction kinetics and overall conjugate stability . Unlike longer or more rigid bismaleimides, BMME's structure is critical for applications where precise, short-range intra- or inter-molecular crosslinking is required, such as in hemoglobin modification [1]. Generic substitution can lead to altered protein conformation, reduced crosslinking efficiency, and a loss of the desired functional effect, as evidenced by its specific, unique interaction with human hemoglobin [2].

BMME Comparative Performance


Ultra-Short Spacer Arm for Intramolecular Crosslinking

The defining feature of Bis-maleimidomethyl ether (BMME) is its exceptionally short, two-carbon oxydimethylene spacer arm, which directly impacts its ability to crosslink proximal cysteine residues. In a comparative study of crosslinker properties, BMME's 'arm length' is significantly shorter than that of other common bismaleimide crosslinkers such as BMH (bismaleimidohexane) and BM(PEG)3 [1]. This short reach forces conjugation at very close range, a requirement for specific applications like the intra-chain crosslinking of hemoglobin's beta subunits [2].

Protein Crosslinking Hemoglobin Modification Spacer Arm Length

Hemoglobin Cooperativity Abolition by Specific Crosslinking

A hallmark study by Zak et al. (1975) demonstrated that Bis-maleimidomethyl ether uniquely reacts with oxyhemoglobin to form a covalent intra-chain bond between beta93 Cys and beta97 His [1]. This precise, dual-target modification is not observed with other maleimides and results in a hemoglobin derivative with a left-shifted oxygen equilibrium curve and, critically, abolished cooperativity [1]. A separate study by Bhat and Herskovits (1975) quantified this functional disruption, reporting a significantly lower association constant (N') for BMME-modified oxyhemoglobin of 8±3, compared to unmodified hemoglobin [2].

Antisickling Agent Hemoglobin Modification Allosteric Regulation

Synthesis of Bifunctional F(ab')2 Fragments

In a key study by Stickney et al. (1991), Bis-maleimidomethyl ether was successfully employed as a critical linker to construct a bifunctional antibody for imaging colorectal carcinoma [1]. The reagent was used to covalently link the sulfhydryl groups of Fab' fragments from two different monoclonal antibodies (ZCE-025 and CHA-255) via a stable thioether linkage, creating an F(ab')2 molecule [1]. This BMME-linked construct maintained the antigen-binding specificity of both parent antibodies, enabling its use as a binary radiopharmaceutical delivery system [1].

Antibody Engineering Radioimmunotherapy Bioconjugation

Defined Protein Dimers for Crystallography

The short and rigid nature of Bis-maleimidomethyl ether's spacer arm has been exploited in structural biology to create defined protein dimers suitable for X-ray crystallography. For instance, a double mutant of the electron transport protein azurin was crosslinked with BMME to form a stable dimer [1]. The resulting BMME-linked dimer was successfully crystallized, and its structure was determined at a resolution of 2.25 Å, revealing the precise geometry imposed by the short BMME linker [2].

Structural Biology Protein Crosslinking Crystallography

Ether Linkage Flexibility vs Alkyl Analogs

The central ether linkage in Bis-maleimidomethyl ether provides a distinct balance of flexibility and reactivity that differentiates it from purely alkyl-chain bismaleimides like BMH . While a direct quantitative comparison of reaction rates under identical conditions is lacking in the primary literature, the structural feature itself is a key driver for selection. The oxygen atom in the linker can influence the local chemical environment and solubility characteristics, which can affect conjugation efficiency in specific buffers or with certain biomolecules .

Crosslinker Design Structure-Activity Relationship Bioconjugation

BMME Applications in Research & Industry


Hemoglobin Research and Antisickling Agent Development

Investigators studying the structure, function, and allosteric regulation of hemoglobin should prioritize BMME. The specific, dual-target intra-chain crosslink it forms between β93 Cys and β97 His uniquely abolishes cooperativity and creates a well-characterized functional variant, making it an essential tool for elucidating the molecular basis of oxygen transport and for developing novel antisickling therapeutics [1]. The quantitative effect of BMME on hemoglobin's association constant (N' of 8±3) further underscores its utility in biophysical studies [2].

Synthesis of Bifunctional Antibodies and Immunoconjugates

For projects involving the construction of bifunctional antibodies or other complex immunoconjugates, BMME is a preferred crosslinker. Its ability to create stable thioether linkages between Fab' fragments from different antibodies has been validated in the development of functional constructs for targeted radioimmunotherapy and imaging [3]. This application leverages BMME's reactivity and short spacer to maintain the binding affinity of the individual components, a critical factor for in vivo efficacy.

Structural Biology and Protein-Protein Interaction Studies

Researchers aiming to stabilize and crystallize protein complexes for structural determination should consider BMME. Its short and defined geometry reduces conformational flexibility upon crosslinking, a key advantage over longer, more flexible linkers. This has been successfully demonstrated in the crystallization and high-resolution (2.25 Å) structure solution of a BMME-linked azurin dimer [4], highlighting its value as a tool for 'locking' dynamic protein assemblies into a state amenable to X-ray crystallography.

Polymer Chemistry and Advanced Material Synthesis

In materials science, BMME serves as a valuable monomer for creating crosslinked polymer networks. The presence of the ether linkage in the backbone can impart enhanced flexibility and different thermal/mechanical properties compared to networks formed with purely hydrocarbon-based bismaleimides . It is a key component in the synthesis of specialized hydrogels, coatings, and other advanced materials where a combination of thiol-reactive crosslinking and a specific linker chemistry is required .

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